2-(2-bromo-4-chlorophenoxy)ethyl N-(4-chlorophenyl)carbamate
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Overview
Description
2-(2-bromo-4-chlorophenoxy)ethyl N-(4-chlorophenyl)carbamate is a chemical compound with a molecular formula of C15H12BrCl2NO3 and a molecular weight of 405.07 g/mol . This compound is of interest due to its unique structure, which includes both bromine and chlorine substituents on a phenoxyethyl and phenylcarbamate framework.
Preparation Methods
The synthesis of 2-(2-bromo-4-chlorophenoxy)ethyl N-(4-chlorophenyl)carbamate typically involves the reaction of 2-bromo-4-chlorophenol with ethylene carbonate to form 2-(2-bromo-4-chlorophenoxy)ethanol. This intermediate is then reacted with 4-chlorophenyl isocyanate to yield the final product. The reaction conditions usually involve the use of a base such as potassium carbonate and an organic solvent like dichloromethane.
Chemical Reactions Analysis
2-(2-bromo-4-chlorophenoxy)ethyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenoxy and carbamate groups can be oxidized or reduced, leading to different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding due to its carbamate group.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)ethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, inhibiting its activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar compounds include:
2-(2-bromo-4-chlorophenoxy)acetamide: Shares the phenoxy and halogenated structure but differs in the functional group attached to the ethyl chain.
4-bromo-2-chlorophenol: Similar halogenation pattern but lacks the ethyl and carbamate groups.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Similar structure but with a tert-butyl group instead of a phenyl group.
The uniqueness of 2-(2-bromo-4-chlorophenoxy)ethyl N-(4-chlorophenyl)carbamate lies in its combination of halogenated phenoxy and carbamate groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)ethyl N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3/c16-13-9-11(18)3-6-14(13)21-7-8-22-15(20)19-12-4-1-10(17)2-5-12/h1-6,9H,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLKONGLCMAMNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCOC2=C(C=C(C=C2)Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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